3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol
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Overview
Description
3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . It is characterized by the presence of an amino group, a hydroxyl group, and a substituted aromatic ring. This compound is primarily used in research and development within the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol reaction to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Utilizing bulk reactors for the nitroaldol reaction and reduction steps.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various amines.
Substitution Products: Halogenated aromatic compounds.
Scientific Research Applications
3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A simpler analog with similar functional groups but lacking the substituted aromatic ring.
3-Amino-2-(3-fluorophenyl)propan-1-ol: A closely related compound with a different substitution pattern on the aromatic ring.
Uniqueness
3-Amino-1-(5-chloro-2-fluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
3-amino-1-(5-chloro-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
PUAGLGLIXOUFKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CCN)O)F |
Origin of Product |
United States |
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